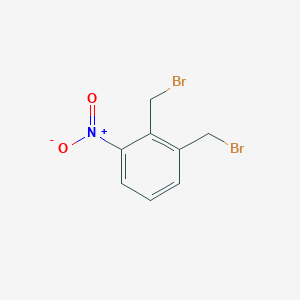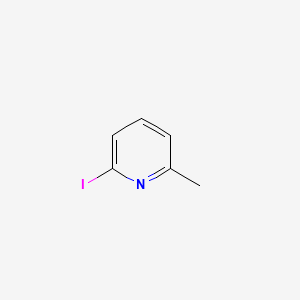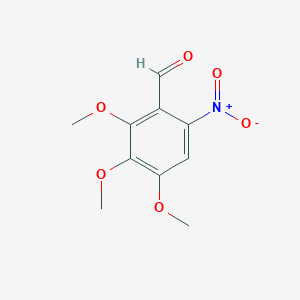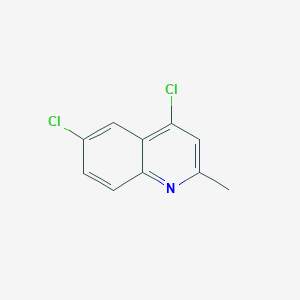![molecular formula C11H13ClOS B1337655 [(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene CAS No. 65006-98-6](/img/structure/B1337655.png)
[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene is an organic compound with the molecular formula C₁₁H₁₃ClOS It is characterized by a cyclopropyl ring substituted with chlorine and two methyl groups, attached to a sulfinyl group and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Sulfinylation: The sulfinyl group is introduced by reacting the cyclopropyl compound with a sulfinylating agent like sulfinyl chloride.
Attachment to Benzene Ring: The final step involves coupling the sulfinylated cyclopropyl compound with a benzene derivative through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: [(1-Chloro-2,3-dimethylcyclopropyl)sulfonyl]benzene.
Reduction: [(1-Chloro-2,3-dimethylcyclopropyl)sulfanyl]benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene can be compared with similar compounds such as:
[(1-Chloro-2,2-dimethylcyclopropyl)sulfinyl]benzene: Differing by the position of the methyl groups on the cyclopropyl ring, this compound may exhibit different reactivity and properties.
[(1-Bromo-2,3-dimethylcyclopropyl)sulfinyl]benzene:
[(1-Chloro-2,3-dimethylcyclopropyl)sulfonyl]benzene: The oxidized form of the sulfinyl compound, with different redox properties and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1-chloro-2,3-dimethylcyclopropyl)sulfinylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c1-8-9(2)11(8,12)14(13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPZLGXYIYMOSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(S(=O)C2=CC=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201223657 |
Source


|
| Record name | [(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65006-98-6 |
Source


|
| Record name | [(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65006-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

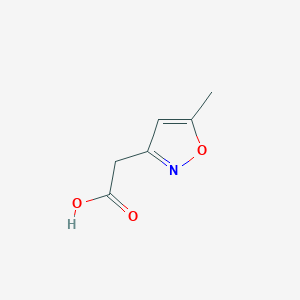

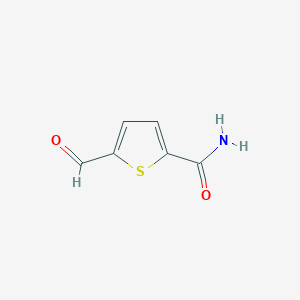

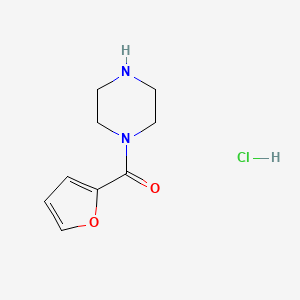
![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)
![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)

